Product packaging for 1-Vinyl-1H-benzimidazole(Cat. No.:CAS No. 26972-40-7)

1-Vinyl-1H-benzimidazole

Cat. No.: B2827023
CAS No.: 26972-40-7
M. Wt: 144.177
InChI Key: KBICSUODQLDGFE-UHFFFAOYSA-N
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Description

1-Vinyl-1H-benzimidazole is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B2827023 1-Vinyl-1H-benzimidazole CAS No. 26972-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBICSUODQLDGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Vinyl 1h Benzimidazole and Its Analogs

Advanced Synthetic Approaches to 1-Vinyl-1H-benzimidazole Core Structures

The construction of the fundamental benzimidazole (B57391) framework, a prerequisite for this compound, has been achieved through various innovative methods. These approaches aim to enhance efficiency, yield, and environmental compatibility.

Conventional Condensation Reactions for Benzimidazole Synthesis

The cornerstone of benzimidazole synthesis has traditionally been the condensation reaction of o-phenylenediamines with carboxylic acids or their derivatives. rsc.orgnih.gov This method, often referred to as the Phillips-Ladenburg reaction, typically requires elevated temperatures and acidic conditions. growingscience.com For instance, the reaction of o-phenylenediamine (B120857) with formic acid is a direct route to produce the parent benzimidazole. thieme-connect.com Another conventional approach involves the condensation of o-phenylenediamines with aldehydes, which proceeds via a benzimidazoline intermediate. growingscience.com While foundational, these methods can be limited by harsh reaction conditions and sometimes result in lower yields. researchgate.net

A notable synthesis of 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles involves the condensation of 1-vinyl-1H-pyrrole-2-carbaldehydes with o-phenylenediamine. This reaction can be performed in DMSO with a catalytic amount of trifluoroacetic acid (TFA) in an air atmosphere at 60–70 °C for one hour, yielding the product in up to 89% yield. thieme-connect.com This method highlights the direct incorporation of a vinyl-containing substituent onto the benzimidazole core.

ReactantsConditionsProductYield (%)
1-Vinyl-1H-pyrrole-2-carbaldehydes, o-Phenylenediamine1% TFA, DMSO, 60-70 °C, 1 h2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazolesup to 89
o-Phenylenediamine, Formic AcidHeat, AcidicBenzimidazole-
o-Phenylenediamines, AldehydesVaries2-Substituted Benzimidazoles-

Microwave-Assisted Organic Synthesis (MAOS) for Benzimidazole Derivatives

To overcome the limitations of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of benzimidazole derivatives. benthamdirect.comscilit.comarkat-usa.org This technique significantly reduces reaction times, often from hours to minutes, and frequently leads to higher product yields. arkat-usa.orgsciforum.net

One study demonstrated the synthesis of 2-aryl benzimidazoles by reacting o-phenylenediamine with various aromatic carboxylic acids under microwave irradiation, using ethyl acetate (B1210297) as a catalyst. sciforum.net This method proved to be significantly faster and produced higher yields compared to conventional heating. sciforum.net Another catalyst-free approach under microwave irradiation has also been developed, achieving yields of 94-98% in just 5 to 10 minutes. benthamdirect.comscilit.com The use of microwave technology not only accelerates the reaction but also aligns with the principles of green chemistry by often allowing for solvent-free conditions. arkat-usa.orgsciforum.net

ReactantsCatalyst/SolventConditionsYield (%)Reaction Time
o-Phenylenediamine, Aromatic Carboxylic AcidsEthyl AcetateMicrowaveHighMinutes
o-Phenylenediamine, Various ReactantsCatalyst-FreeMicrowave94-985-10 min
o-Phenylenediamine, Carboxylic AcidAcidic MediumMicrowave80-95-

One-Pot Multicomponent Reactions (MCRs) for Substituted Benzimidazoles

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted benzimidazoles from simple starting materials in a single step. scispace.com These reactions are advantageous due to their operational simplicity and the structural diversity they can generate. researchgate.net

An example is the copper(I)-catalyzed one-pot, multicomponent reaction of aryl amines, aldehydes, and azides to form substituted benzimidazoles. organic-chemistry.org This process utilizes the in-situ generated N-aryl imine as a directing group. organic-chemistry.org Another strategy involves an iron(III)-porphyrin catalyzed reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate, which serves as the nitrogen source, to produce benzimidazole derivatives in high yields under mild conditions. nih.gov Furthermore, a one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles has been achieved through a three-component reaction of 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide, proceeding through a [4 + 1] cycloaddition. acs.org

Reaction TypeCatalystsReactantsKey Features
Copper-Catalyzed AminationCuIAryl amines, Aldehydes, AzidesRegioselective, Tolerates diverse functional groups
Iron-Porphyrin CatalyzedFe(III)TPPClBenzo-1,2-quinone, Aldehydes, Ammonium AcetateMild conditions, High yields
[4+1] Cycloaddition-2-Aminobenzimidazoles, Aromatic Aldehyde, IsocyanideOne-pot, two-step synthesis

Catalytic Strategies in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of more efficient and selective methods for constructing benzimidazole derivatives. Both metal-based and metal-free catalytic systems have been successfully employed.

Metal-Catalyzed Coupling Reactions and Cyclizations

Metal catalysts are widely used in the synthesis of benzimidazoles due to their ability to facilitate a variety of bond-forming reactions. mdpi.com Copper and iron catalysts have proven particularly effective. For instance, copper(I) iodide (CuI) has been used to catalyze the aerobic oxidative synthesis of indolo[1,2-c]quinazolines from 2-(2-bromophenyl)-1H-indole and α-amino acids. nih.gov Iron(III) fluoride (B91410) (FeF3) has been utilized in a three-component reaction to synthesize tetrahydroindazolo[3,2-b]quinazolines under sonication. nih.gov

In a more direct approach to a related vinyl-substituted system, ethyleneimidazolium benzimidazolate inner salts have been shown to undergo a β-elimination under neutral and mild conditions to afford 2-vinyl-1H-benzimidazoles in high yields. oup.com Iron(II) bromide has also been found to catalyze the formation of benzimidazoles from aryl azides bearing an ortho-imine substituent.

CatalystReaction TypeReactantsProduct
CuIAerobic Oxidative Cyclization2-(2-bromophenyl)-1H-indole, α-amino acidIndolo[1,2-c]quinazolines
FeF3Three-Component Reaction1H-indazole-3-amines, Aldehydes, 1,3-diketonesTetrahydroindazolo[3,2-b]quinazolines
Iron(II) BromideLewis Acid CatalysisAryl Azides with ortho-imineBenzimidazoles
-β-eliminationEthyleneimidazolium benzimidazolate inner salts2-Vinyl-1H-benzimidazoles

Metal-Free Catalytic Systems for Benzimidazole Formation

The development of metal-free catalytic systems is a significant area of research, driven by the desire for more sustainable and cost-effective synthetic methods. rsc.orgresearchgate.net These systems often utilize organocatalysts or non-metallic reagents to promote the desired transformations.

A novel metal-free synthesis of benzimidazoles involves the dehydrogenative coupling of diamines and alcohols using N-Hydroxyphthalimide (NHPI) as a catalyst with molecular oxygen or air as the oxidant. rsc.orgrsc.org This method is environmentally friendly and can be made more efficient using flow microreactors. rsc.org Brønsted acidic ionic liquids, such as dodecylimidazolium hydrogen sulfate, have also been employed as reusable catalysts for the condensation of o-phenylenediamines with aldehydes at ambient temperature, providing good to excellent yields of 2-substituted benzimidazoles. researchgate.net Another green approach uses 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (B155479) (PYTZ) as a photocatalyst for the condensation of 2,3-diaminobenzamide (B1313129) and various aldehydes under visible light irradiation and air. scispace.com

Catalyst SystemReaction TypeReactantsKey Features
NHPI / O2 or AirDehydrogenative CouplingDiamines, AlcoholsMetal-free, Green oxidant
Dodecylimidazolium hydrogen sulfateCondensationo-Phenylenediamines, AldehydesMetal-free, Reusable catalyst, Ambient temperature
PYTZ / Visible Light / AirPhotocatalytic Condensation2,3-Diaminobenzamide, AldehydesMetal-free, Green, Selective

Heterogeneous Catalysis Utilizing Support Materials (e.g., Montmorillonite (B579905) K10, Zeolites)

Heterogeneous catalysts are pivotal in modern organic synthesis due to their ease of recovery, reusability, and ability to minimize waste. mdpi.comnih.gov Montmorillonite K10, a type of clay, has emerged as an effective and eco-friendly heterogeneous catalyst for benzimidazole synthesis. mdpi.comdntb.gov.ua It possesses both Brønsted and Lewis acid sites, which facilitate various organic transformations. mdpi.com

A notable application involves the one-pot synthesis of benzimidazoles from ortho-nitroanilines and aldehydes. This process uses a dual catalytic system of palladium on carbon (Pd/C) and montmorillonite-K10. nih.gov The reaction proceeds through transfer hydrogenation, condensation, and dehydrogenation, offering high yields and product purity with simple filtration for product isolation. nih.gov The compatibility and synergistic action of Pd/C and montmorillonite-K10 are crucial for the high efficiency of this method. nih.gov

Microwave irradiation in conjunction with montmorillonite K10 under solvent-free conditions has been shown to significantly accelerate the synthesis of benzimidazole derivatives. mdpi.commdpi.com For instance, the reaction between o-phenylenediamine and benzaldehyde (B42025) using 20 wt% of montmorillonite K10 at 60°C under microwave irradiation leads to the formation of 2-phenyl-benzimidazole in high yield. mdpi.com This approach not only reduces reaction times but also enhances selectivity and allows for the catalyst to be recycled. mdpi.comdntb.gov.ua Other supported catalysts, such as ZrOCl₂·nH₂O on montmorillonite K10, have also been developed for the synthesis of 2-arylbenzimidazoles in water, further highlighting the versatility of clay-supported catalysts. mdpi.com While other zeolites have been explored, they sometimes exhibit lower selectivity in benzimidazole synthesis. mdpi.com

Table 1: Comparison of Heterogeneous Catalysts in Benzimidazole Synthesis

Catalyst SystemReactantsKey ConditionsAdvantagesReference
Montmorillonite-K10 and Pd/Cortho-Nitroanilines and AldehydesRefluxing tolueneOne-pot, high purity, avoids isolation of intermediates nih.gov
Montmorillonite K10o-Phenylenediamine and AldehydesSolvent-free, Microwave irradiationHigh yields, short reaction times, catalyst recyclability, increased selectivity mdpi.comdntb.gov.uamdpi.com
ZrOCl₂·nH₂O on Montmorillonite K10o-Phenylenediamines and AldehydesWater as solventEco-friendly solvent, formation of 2-benzimidazole derivative mdpi.com

Organocatalysis in Benzimidazole Synthesis

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for synthesizing benzimidazoles, often under mild conditions. researchgate.netuniroma1.it L-proline, a versatile organocatalyst, has been successfully employed for the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles from substituted o-phenylenediamines and aldehydes. researchgate.net This reaction proceeds at ambient temperature in chloroform, yielding products in moderate to excellent yields. researchgate.net

Another notable organocatalyst is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic, low-cost, and recyclable base. researchgate.net DBU has been effectively used to catalyze the condensation of o-phenylenediamine with aromatic aldehydes. researchgate.net Trifluoroacetic acid (TFA) has also been identified as an efficient organocatalyst for the cyclocondensation of o-phenylenediamine with aldehydes under solvent-free conditions, achieving high yields for 2-phenyl analogs at moderate temperatures.

Furthermore, 2-Pyrrolidin-2-yl-1H-benzimidazole (PBI), synthesized from L-Proline and o-phenylenediamine, has been developed as an efficient organocatalyst. ijacskros.com It has demonstrated high catalytic efficiency in reactions such as the thia-Michael addition of thiophenols to α,β-unsaturated carbonyl compounds. ijacskros.com

Table 2: Examples of Organocatalysts in Benzimidazole Synthesis

OrganocatalystReactantsReaction TypeKey FeaturesReference
L-Prolineo-Phenylenediamines and AldehydesSelective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazolesMild conditions, ambient temperature researchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)o-Phenylenediamine and Aromatic AldehydesCondensation/CyclizationMetal-free, low-cost, recyclable researchgate.net
Trifluoroacetic acid (TFA)o-Phenylenediamine and AldehydesCyclocondensationSolvent-free, high yields, mild temperature
2-Pyrrolidin-2-yl-1H-benzimidazole (PBI)Thiophenols and α,β-Unsaturated CarbonylsThia-Michael AdditionEfficient, mild reaction conditions ijacskros.com

Green Chemistry Principles in Benzimidazole Synthesis

The application of green chemistry principles to benzimidazole synthesis aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. bohrium.com

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. preprints.org These reactions, often facilitated by grinding the reactants together or by microwave irradiation, can lead to higher yields, shorter reaction times, and simplified work-up procedures. preprints.orgumich.edu

One-pot solvent-free synthesis of benzimidazole derivatives has been achieved by heating o-phenylenediamine with either an organic acid or an aldehyde at elevated temperatures (e.g., 140°C). umich.edu This method boasts excellent atom economy. umich.edu Similarly, the use of catalysts like montmorillonite K10 under solvent-free and microwave-assisted conditions exemplifies an eco-sustainable approach. mdpi.commdpi.com The combination of Co(acac)₂ and hydrogen peroxide has also been used for the solvent-free synthesis of 2-substituted and 1,2-disubstituted benzimidazoles at ambient temperatures.

When solvents are necessary, the focus shifts to environmentally benign alternatives like water, ionic liquids, and deep eutectic solvents (DES). mdpi.com DESs, which are mixtures of hydrogen bond acceptors and donors, are particularly attractive due to their low cost, biodegradability, and simple preparation. mdpi.com

A novel approach involves using a DES formed from o-phenylenediamine and choline (B1196258) chloride, where the DES acts as both the solvent and a reactant. mdpi.com This method provides high yields for mono- and disubstituted benzimidazoles. mdpi.commdpi.com Another green catalytic system combines a DES (formed from FeCl₂ or CuCl₂ with urea) with hierarchical TiO₂ microspheres under ultrasonic irradiation for the synthesis of benzimidazole-linked pyrrolidin-2-ones. tandfonline.com D-Glucose has also been utilized as a biorenewable C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines in water, offering an environmentally benign solvent and excellent yields. organic-chemistry.org

Oxidative cyclization is a common and efficient strategy for constructing the benzimidazole ring. nih.gov These methods often involve the in-situ formation of an intermediate that subsequently cyclizes. Metal-free oxidative protocols have been developed, for instance, using oxygen and TEMPO to achieve C-N coupling in N¹-benzyl/alkyl-1,2-phenylenediamines. organic-chemistry.org

Iodine has been used as a catalyst in the metal-free oxidative cross-coupling of methyl ketones with 2-(1H-benzo[d]imidazol-2-yl)aniline to produce benzimidazo[1,2-c]quinazoline (B3050141) derivatives. acs.org Another green approach uses elemental sulfur as a traceless oxidizing agent in a solvent-free and catalyst-free synthesis of benzazoles from alkylamines and o-amino anilines. organic-chemistry.org Furthermore, Oxone has been employed as an oxidant for the ring-closure of 2-(morpholin-4-yl)aniline at room temperature to form 3,4-Dihydro-1H- bohrium.comnih.govoxazino[4,3-a]benzimidazole. nih.gov

Utilization of Eco-Friendly Solvents and Deep Eutectic Solvents

Stereoselective Synthetic Pathways to Chiral this compound Derivatives

The synthesis of chiral benzimidazole derivatives is of great interest due to their potential biological activities. researchgate.net Organocatalysis has proven to be a powerful tool for achieving stereoselectivity. uniroma1.it

A synthetic route for producing chiral benzimidazole derivatives involves the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones, catalyzed by commercially available amines. For example, L-prolinamide was found to be a highly efficient catalyst for the reaction with cyclohexanone, yielding the product with high diastereoselectivity and enantiomeric excess.

The synthesis of chiral benzimidazolinopiperazinones has been achieved with complete stereocontrol through a tandem N-acyliminium ion cyclization–nucleophilic addition reaction on a solid phase. acs.org The stereochemistry of the final product is directed by the chirality of the amino acid precursor. acs.org While specific methods for the stereoselective synthesis of this compound are not extensively detailed in the provided context, the principles demonstrated in the synthesis of other chiral benzimidazole analogs, such as the use of chiral phosphoric acids and organocatalysts like L-proline derivatives, provide a strong foundation for developing such pathways. uniroma1.itnih.gov The development of planar chiral benzimidazole derivatives derived from [2.2]paracyclophane also highlights the expanding scope of chirality within this heterocyclic system. researchgate.net

Functional Group Tolerance in Synthetic Reactions

The successful synthesis and subsequent chemical transformation of this compound and its analogs are critically dependent on the tolerance of various functional groups present in the starting materials and intermediates. The compatibility of these functional groups with the reaction conditions dictates the breadth and applicability of the synthetic methodologies. Research has demonstrated that a wide array of functional groups are well-tolerated in the key synthetic steps, including the formation of the benzimidazole core and the subsequent N-vinylation.

Methodologies for synthesizing the benzimidazole ring, which is the precursor to this compound, have shown considerable functional group tolerance. For instance, the condensation of o-phenylenediamines with various partners can proceed in the presence of numerous substituents. Similarly, the N-vinylation step, which introduces the vinyl group onto the benzimidazole nitrogen, has been developed to be compatible with a range of pre-existing functional moieties on the benzimidazole ring.

Several modern synthetic protocols have been specifically designed to be mild and accommodating to a diverse set of functional groups, thereby avoiding the need for extensive protecting group strategies. This tolerance is crucial for the efficient construction of complex molecules and for creating libraries of substituted this compound derivatives for various applications. The following tables summarize the tolerated functional groups in the synthesis of both the benzimidazole core and its N-vinylated derivatives, as reported in various studies.

Tolerated Functional Groups in Benzimidazole Synthesis

The formation of the benzimidazole scaffold, a necessary precursor for this compound, has been shown to be compatible with a wide range of functional groups. This allows for the preparation of diversely substituted benzimidazoles that can be subsequently vinylated.

Functional Group CategorySpecific ExamplesCitation
Halogens-Cl, -Br, -I semanticscholar.org, researchgate.net, acs.org
Alkyl & Aryl Groups-CH3, Phenyl semanticscholar.org, acs.org
Oxygen-containing Groups-OH (Phenols, Alcohols), -OCH3, -OC2H5, -CO2Et, Carboxylic Acids rsc.org, semanticscholar.org
Nitrogen-containing Groups-CN, -NO2, Amines rsc.org, semanticscholar.org, acs.org
Sulfur-containing GroupsSulphones rsc.org
Other-CH2OH semanticscholar.org

Tolerated Functional Groups in N-Vinylation of Benzimidazoles and Analogs

The direct N-vinylation of benzimidazoles and related azoles has been a focus of synthetic development, with an emphasis on ensuring broad functional group compatibility. These methods allow for the introduction of the vinyl group onto benzimidazole rings already bearing various substituents.

Reaction TypeTolerated Functional Groups on Azole RingCitation
Transition-metal-free N-vinylation with vinyl selenones-CH3, -Br, -I, -CH2OH, -CN, -CO2Et (on indole (B1671886) analogs) semanticscholar.org
Palladium- or Bismuth-catalyzed N-alkenylation-Cl, -Br, -I researchgate.net
Copper-catalyzed N-vinylationEster, Nitro, Chloro groups tolerated in related three-component synthesis of benzimidazoles organic-chemistry.org

In a notable transition-metal-free approach, the reaction of azoles with vinyl selenones demonstrated good tolerance for both electron-donating and electron-withdrawing groups on the azole ring. semanticscholar.org For instance, the synthesis of N-vinyl indoles, close analogs of N-vinyl benzimidazoles, was successful with substituents such as methyl, bromo, iodo, hydroxymethyl, cyano, and ethyl carboxylate. semanticscholar.org N-vinyl benzimidazoles were also successfully synthesized using this methodology. semanticscholar.org

Furthermore, palladium- or bismuth-catalyzed N-alkenylation reactions have been developed for the synthesis of (Z)-N-vinyl benzimidazoles, which are compatible with various halogen substituents like chloro, bromo, and iodo. researchgate.net The development of sustainable methods, such as those utilizing ultrasound and continuous flow for the synthesis of related fused benzimidazole systems, also highlights excellent tolerance for different functional groups. acs.org Many synthetic strategies for imidazole (B134444) and benzimidazole derivatives emphasize their broad substrate scope and high functional group compatibility, which is a key advantage for medicinal and materials chemistry applications. researchgate.net, rsc.org, organic-chemistry.org

Reactivity and Reaction Mechanism Investigations of 1 Vinyl 1h Benzimidazole

Reaction Mechanisms in Benzimidazole (B57391) Formation and Derivatization

The synthesis of the core benzimidazole ring system, which is the foundation of 1-Vinyl-1H-benzimidazole, typically involves the condensation of an o-phenylenediamine (B120857) with a carbonyl equivalent. thaiscience.info Various methods have been developed to facilitate this process under milder conditions and with greater efficiency. The subsequent introduction of the vinyl group or reactions involving the pre-formed vinyl-substituted benzimidazole are governed by fundamental organic reaction mechanisms.

The formation of the benzimidazole ring can proceed through a concerted mechanism. One common method involves the condensation of 1,2-phenylenediamine with carboxylic acids or their derivatives, such as amides. rsc.org In a reaction using N,N-dimethylformamide (DMF) in an acidic medium, the mechanism is described as a simple concerted process. rsc.org The presence of an acid, like HCl, enhances the electrophilicity of the amide's carbonyl carbon. This activation provokes the nucleophilic attack by the lone pair of electrons on a nitrogen atom of the diamine. This leads to the formation of an N-(2-aminophenyl)formamide intermediate, which then rapidly undergoes further reaction to form the final benzimidazole product. rsc.org

Nucleophilic substitution and elimination reactions are fundamental in the synthesis and modification of this compound. mugberiagangadharmahavidyalaya.ac.inlibretexts.orgksu.edu.sa The vinyl group can be introduced onto the benzimidazole nitrogen via a nucleophilic substitution pathway. A notable method involves the reaction of N-heteroarenes, such as benzimidazole, with vinyl selenones in the presence of a base like cesium carbonate. This reaction proceeds via a conjugate addition of the benzimidazole anion to the vinyl selenone, followed by the elimination of the seleninyl group (RSeO2–) to yield the N-vinylated product. mdpi.com This addition-elimination sequence provides a direct route to compounds like 1-[1-(4-Chlorophenyl)vinyl]-1H-1,3-benzimidazole. mdpi.com

These reactions are typically bimolecular (SN2-type) or proceed through an intermediate carbocation (SN1-type), depending on the substrate, nucleophile, and reaction conditions. mugberiagangadharmahavidyalaya.ac.in The choice of solvent is also critical, as it must dissolve both the alkylating/vinylating agent and the nucleophilic benzimidazole. ksu.edu.sa

The final step in many benzimidazole syntheses is an intramolecular cyclization, often involving dehydration. Following the initial condensation of o-phenylenediamine with a carbonyl compound to form a Schiff base or an amide intermediate, an intramolecular cyclodehydration occurs to yield the aromatic benzimidazole ring. thaiscience.inforsc.org For example, after the initial concerted attack, the resulting N-(2-aminophenyl)formamide intermediate undergoes intramolecular cyclodehydration to form the benzimidazole ring. rsc.org

Alternative modern methods also rely on intramolecular cyclization. A transition-metal-free approach involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine in the presence of a base like potassium carbonate in water. mdpi.com This proceeds via a direct base-mediated intramolecular N-arylation. mdpi.com Similarly, an iodine-mediated intramolecular C-H amidation has been developed, where an imine formed from an o-phenylenediamine derivative and an aldehyde undergoes a transition-metal-free cyclization to produce the 1,2-disubstituted benzimidazole. nih.gov

Table 1: Selected Synthetic Methods for Benzimidazole Ring Formation This table summarizes conditions for forming the core benzimidazole ring, as described in the literature.

Catalyst/Mediator Solvent Temperature Key Mechanism Step Yield Citation
HCl N,N-dimethylformamide 150°C (Microwave) Concerted Mechanism / Intramolecular Cyclodehydration 94-96% rsc.org
Cobalt (II) acetylacetone Methanol (B129727) Room Temp Oxidative Cyclo-dehydrogenation up to 97% thaiscience.info
K₂CO₃ (Base) Water 100°C Intramolecular C-N Cross-Coupling up to 80% mdpi.com
Molecular Iodine (I₂) Dichloroethane 80°C Intramolecular C-H Amidation up to 92% nih.gov

Nucleophilic Substitution and Elimination Reactions

Photochemical Reactivity of Benzimidazole Systems

The presence of both the aromatic benzimidazole core and the reactive vinyl group makes this compound a candidate for interesting photochemical transformations. Studies on related vinyl-benzimidazole isomers and the parent benzimidazole ring provide insight into these potential reactions.

The photochemical [2+2] cycloaddition is a powerful reaction for forming cyclobutane (B1203170) rings, and it can be achieved with high stereoselectivity in the solid state. researchgate.netrsc.org For this reaction to occur, the olefinic double bonds of adjacent molecules must be aligned in a parallel fashion and within a specific distance (typically less than 4.2 Å), according to Schmidt's geometric criteria. ias.ac.in

While studies specifically on this compound are limited, extensive research on isomers like 2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole demonstrates the reactivity of the vinyl group in a benzimidazole system. In these cases, coordination to metal centers (e.g., Cd(II) or Zn(II)) or the formation of co-crystals is used to pre-organize the molecules into a suitable alignment for the [2+2] reaction upon UV irradiation. researchgate.netacs.orgresearchgate.net The interdigitation of ligands in coordination polymers can result in the required parallel alignment of the vinyl double bonds, leading to quantitative conversion to the corresponding cyclobutane product upon irradiation. acs.orgresearchgate.net

Table 2: Solid-State [2+2] Photocycloaddition in Vinyl-Benzimidazole Derivatives This table highlights the photochemical reactivity of the vinyl group in benzimidazole systems, leading to cyclobutane formation. The substrates are isomers of the title compound but demonstrate the principle.

Compound System Alignment Method Irradiation Source Product Conversion/Yield Citation
Cd(II) complex of 2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole Coordination Polymer UV Light Cyclobutane derivative 100% acs.orgresearchgate.net
Zn(II) complex of 2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole Coordination Polymer UV Light Cyclobutane derivative 100% acs.org
Co-crystal with 4-hydroxybenzoic acid Supramolecular Assembly UV Light Head-to-tail cyclobutane dimer - researchgate.net
Hydrogen-bonded Zn(II) complex with 4,4'-bipyridylethylene Hydrogen Bonding UV Light rctt-tetrakis(4-pyridyl)cyclobutane 75% ias.ac.in

Upon UV irradiation, the benzimidazole moiety itself can undergo significant structural changes. Studies on matrix-isolated 1H-benzimidazole have revealed two competing photochemical reaction pathways. acs.org

Fixed-Ring Isomerization : This pathway involves the cleavage of the N-H bond, forming a benzimidazolyl radical and a hydrogen atom. The subsequent recombination can lead to H-scrambling and the formation of different tautomers, such as 4H- and 6H-benzimidazole. acs.org This indicates that the integrity of the fused ring system is maintained.

Ring-Opening Isomerization : A more drastic pathway involves the cleavage of the N1–C2 bond within the imidazole (B134444) ring. acs.org This leads to the formation of open-ring photoproducts bearing an isocyano moiety. This type of ring-opening photochemistry is analogous to that seen in other azoles like benzoxazole (B165842). acs.org

In addition to the reactivity of the heterocyclic core, the vinyl group itself can undergo photoisomerization. For molecules containing a C=C double bond, UV excitation can induce trans-cis (or E-Z) isomerization. researchgate.netresearchgate.net This process is common for aryl-substituted olefins and provides another potential photochemical pathway for this compound, which could lead to a mixture of E and Z isomers depending on the excitation wavelength and environment. researchgate.net

Solid-State Photochemical [2+2] Cycloaddition Reactions

Cross-Coupling Reactions Involving the Vinyl Moiety

The vinyl group of this compound is a versatile functional handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures.

Notably, the Heck reaction, which couples olefins with aryl or vinyl halides, has been successfully applied to derivatives of this compound. psu.edutubitak.gov.trnumberanalytics.com This reaction typically involves a palladium catalyst, a base, and an appropriate solvent. The mechanism commences with the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide. numberanalytics.com This is followed by migratory insertion of the olefin (the vinyl group of the benzimidazole derivative) into the palladium-carbon bond, and subsequent β-hydride elimination to yield the coupled product and regenerate the palladium catalyst. While specific examples directly using this compound as the olefin component are not detailed in the provided results, the general applicability of the Heck reaction to vinyl derivatives suggests its feasibility. psu.edutubitak.gov.trnumberanalytics.comresearchgate.net

The Suzuki-Miyaura coupling is another powerful cross-coupling reaction that has been explored with benzimidazole derivatives. uwindsor.caresearchgate.netnih.gov This reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. rsc.org For instance, N-vinylation of imidazole and benzimidazole has been achieved using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction with a paramagnetic vinyl bromide, demonstrating the formation of a C-N bond at the nitrogen of the benzimidazole ring. mdpi.comresearchgate.net While this example focuses on N-vinylation rather than a reaction at the vinyl group itself, it underscores the utility of palladium catalysis in modifying benzimidazole structures. mdpi.comresearchgate.net The Suzuki-Miyaura reaction has been used to synthesize 2-(substituted biphenyl) benzimidazoles and their N-substituted derivatives under microwave irradiation, showcasing the efficiency of this method. researchgate.net

The reactivity of the vinyl moiety in cross-coupling reactions can be influenced by the specific reaction conditions, including the choice of catalyst, ligands, base, and solvent. For example, in the context of Heck reactions with related systems, palladium catalysts supported by N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts have shown high efficiency in aqueous media. psu.edutubitak.gov.tr

Table 1: Examples of Cross-Coupling Reactions with Benzimidazole Derivatives

Reaction TypeReactantsCatalyst/ReagentsProduct TypeReference
Heck CouplingAryl bromides, StyrenePd(OAc)₂, 1,3-dialkylbenzimidazolium chlorides, Cs₂CO₃, H₂O/DMFStilbenes psu.edutubitak.gov.tr
Suzuki-Miyaura Coupling3-chloroindazole, 5-indole boronic acidP2 (precatalyst), K₃PO₄, dioxane/H₂O3-(Indol-5-yl)indazole nih.gov
N-Vinylation (Buchwald-Hartwig)Benzimidazole, Paramagnetic vinyl bromidePd catalystN-Vinylbenzimidazole derivative mdpi.comresearchgate.net
Suzuki-Miyaura Coupling2-(4-iodophenyl)-1H-benzimidazole, Arylboronic acidsMicrowave irradiation2-(Substituted biphenyl) benzimidazoles researchgate.net

Reactivity of N-Vinyl-1H-benzimidazole in Various Media

The reactivity of this compound is significantly influenced by the surrounding medium, particularly its acidity or alkalinity and the solvent's nature. This is largely due to the presence of the basic imidazole ring and the reactive vinyl group.

In aqueous solutions, the polymerization of the related 1-vinylimidazole (B27976) is pH-dependent. It proceeds very slowly at a pH of 9, but is significantly faster at a pH of 1. wikipedia.org This suggests that the protonation of the imidazole ring in acidic media enhances the reactivity of the vinyl group towards polymerization. 1-Vinylimidazole can be polymerized via free-radical polymerization in aqueous or alcoholic solutions to yield homopolymers. wikipedia.org

The choice of solvent is also critical for controlling reactivity. For instance, in the context of reversible addition-fragmentation chain transfer (RAFT) polymerization of 1-vinyl imidazole, dimethylformamide (DMF) was found to be an ineffective solvent for stabilizing the propagating radicals. mdpi.com In contrast, glacial acetic acid proved to be a more suitable medium, as it both stabilizes the propagating radicals and prevents undesirable side reactions involving the imidazole moieties. mdpi.com

Furthermore, the benzimidazole scaffold itself can exhibit photochemical reactivity in different media. For example, photolysis of benzimidazole in various solvents with air access can lead to the formation of unsymmetrical dehydrodimers. acs.org In aqueous solution, phototransformation can result in dehydrodimerization, while encapsulation within cucurbit uwindsor.cauril can lead to photohydrolysis. acs.org While these examples pertain to the parent benzimidazole, they highlight the potential for the medium to influence the photochemical behavior of its derivatives, including this compound.

The thermal stability and decomposition of poly(N-vinylimidazole) have been studied, revealing that decomposition mainly occurs in a single step between 340–500 °C. researchgate.netacs.org The primary decomposition products are 1H-imidazole and 1-vinylimidazole, formed through homolytic scission of the carbon-nitrogen bond and main chain scission followed by depolymerization. researchgate.net

Table 2: Influence of Media on the Reactivity of Vinylimidazole Derivatives

Reaction/ProcessCompoundMediumObservationReference
Free-Radical Polymerization1-VinylimidazoleAqueous solution (pH 1)Fast polymerization wikipedia.org
Free-Radical Polymerization1-VinylimidazoleAqueous solution (pH 9)Very slow polymerization wikipedia.org
RAFT Polymerization1-Vinyl ImidazoleDimethylformamide (DMF)No polymerization mdpi.com
RAFT Polymerization1-Vinyl ImidazoleGlacial Acetic AcidSuccessful polymerization mdpi.com
PhotolysisBenzimidazoleVarious solvents with airFormation of dehydrodimers acs.org
Thermal DecompositionPoly(N-vinylimidazole)Inert atmosphereMajor products: 1H-imidazole, 1-vinylimidazole researchgate.net

Coordination Chemistry of 1 Vinyl 1h Benzimidazole Ligands

Complexation Reactions with Transition Metal Ions (e.g., Cd(II), Zn(II), Pt, Au, Co(II), Ni(II), Cu(II))

1-Vinyl-1H-benzimidazole (VImBz) and its derivatives are effective ligands in coordination chemistry, readily forming complexes with a range of transition metals. iucr.orgresearchgate.net The nature of the resulting complex is influenced by factors such as the metal ion, the reaction conditions, and the presence of other ligands. uef.fi

Complexes with Platinum (Pt) and Gold (Au) have been synthesized and structurally characterized. For instance, the reaction of 1-vinylimidazole (B27976) with K₂PtCl₄ in an acidic medium yields [PtCl₃(Hvinylimidazole)]·H₂O, where the ligand coordinates to the platinum center. uef.firsc.org Gold complexes, such as [Au(vinylimidazole)₂]⁺[AuBr₂]⁻, are formed through reactions where the ligand coordinates to the gold(I) center via its nitrogen atoms. uef.firsc.orgresearchgate.net The specific product can be influenced by the reaction's acidity and the halides present. uef.firsc.org

Zinc (Zn(II)) complexes with substituted benzimidazoles are also well-documented. Dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) is one such example, synthesized by reacting the ligand with a ZnCl₂ precursor. mdpi.com In this complex, the zinc atom adopts a tetrahedral geometry. mdpi.comscilit.com Similarly, various other Zn(II) complexes with benzimidazole (B57391) derivatives have been prepared, often resulting in tetrahedral or five-coordinate geometries. ekb.egcdnsciencepub.comnih.gov

The complexation of Cadmium (Cd(II)) with benzimidazole-containing ligands has been shown to produce coordination polymers. acs.org Solvothermal reactions of Cd(II) salts with ligands structurally similar to VImBz, in the presence of ancillary linkers, lead to diverse architectures, including one-dimensional chains. acs.orgresearchgate.net

Studies on Cobalt (Co(II)) , Nickel (Ni(II)) , and Copper (Cu(II)) also demonstrate their propensity to form complexes with benzimidazole-based ligands. ekb.egajol.info These reactions often yield complexes where the ligand acts in a monodentate or bidentate fashion. jocpr.comresearchgate.net For example, reactions with hydrated copper(II) and nickel(II) salts have resulted in the formation of complexes with a 1:2 metal-to-ligand stoichiometry, such as M(L)₂Cl₂ (where M = Cu(II), Ni(II) and L is a benzimidazole derivative). jocpr.com

Table 1: Examples of this compound and Derivative Complexes
Metal IonComplex FormulaCoordination GeometryReference
Pt(II)[PtCl₃(Hvinylimidazole)]·H₂OSquare Planar uef.firsc.org
Au(I)[Au(vinylimidazole)₂]⁺[AuBr₂]⁻Linear uef.firsc.org
Zn(II)Dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II)Tetrahedral mdpi.com
Cu(II)[Cu(L)₂Cl₂] (L = 2-substituted benzimidazole)Square Planar jocpr.com
Ni(II)[Ni(L)₂Cl₂] (L = 2-substituted benzimidazole)Tetrahedral jocpr.com
Co(II)[Co(BzIm)(Cl)₂] (BzIm = substituted benzimidazole)Tetrahedral ekb.eg

Diverse Coordination Modes of this compound Ligands

This compound possesses multiple potential coordination sites, primarily the two nitrogen atoms of the imidazole (B134444) ring and the vinyl group's π-system. rsc.org This allows for a variety of coordination behaviors.

Coordination through Imidazole Nitrogen Atoms

The most common coordination mode for benzimidazole-based ligands involves the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole ring. rsc.orgjocpr.com This nitrogen acts as a Lewis base, donating its electron pair to the metal center. In many complexes, such as with Cu(II), Ni(II), and Zn(II), the benzimidazole derivative acts as a monodentate ligand, binding solely through this nitrogen atom. mdpi.comscilit.comjocpr.com In the gold complex [Au(vinylimidazole)₂]⁺[AuBr₂]⁻, the neutral vinylimidazole ligands coordinate to the Au(I) center through the imidazole nitrogens. uef.firsc.orgresearchgate.net Similarly, in a gold(I) complex with 1-methyl-2-(methylthiomethyl)-1H-benzimidazole, coordination occurs exclusively through the imine nitrogen atom, even with another potential donor site present. znaturforsch.com

Coordination through the Vinyl Group (e.g., Side-on Coordination)

While less common, coordination can also occur through the π-electrons of the vinyl group. rsc.org A notable example is the platinum complex [PtCl₃(Hvinylimidazole)]·H₂O, which was the first structurally characterized transition metal complex where a protonated vinylimidazole coordinates through its vinyl group. uef.firsc.orgrsc.org This is described as a "side-on" coordination, where the platinum atom binds to both carbon atoms of the C=C double bond. rsc.org The Pt–C bond lengths of 2.135(2) Å and 2.109(2) Å confirm a strong side-on interaction. rsc.org This coordination mode is often facilitated by specific reaction conditions, such as an acidic medium which protonates the more basic imidazole nitrogen, making the vinyl group a more favorable coordination site. uef.firsc.org

Bidentate and Multidentate Coordination Architectures

When the benzimidazole ring is substituted with other donor groups, the resulting ligand can act in a bidentate or multidentate fashion, bridging metal centers or forming chelate rings. For instance, Schiff base ligands derived from benzimidazole can act as bidentate ligands, coordinating through the imine nitrogen and another donor atom. grafiati.com While this compound itself typically acts as a monodentate ligand, its derivatives can form more complex architectures. In coordination polymers, benzimidazole-based ligands can bridge two metal centers, leading to extended networks. znaturforsch.commdpi.com For example, in some Cd(II) polymers, the benzimidazole-containing ligand imb acts as a bridging ligand, linking [Cd₂Cl₄] units. znaturforsch.com

Formation and Structural Analysis of Coordination Polymers and Networks

The ability of this compound and related ligands to bridge metal centers facilitates the self-assembly of coordination polymers (CPs). researchgate.net These are extended structures with repeating coordination entities, which can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D). researchgate.net The final architecture is influenced by the coordination geometry of the metal ion, the flexibility of the ligand, and the presence of co-ligands or solvent molecules. znaturforsch.com

One-Dimensional (1D) Chains

1D chains are a common structural motif for coordination polymers formed with benzimidazole-type ligands. acs.orgresearchgate.net Solvothermal reactions involving Cd(II) or Zn(II) with vinyl-benzimidazole derivatives and dicarboxylate co-ligands have been shown to produce 1D chains where the metal and dicarboxylate form the backbone, and the benzimidazole ligand acts as a pendent group. acs.orgresearchgate.net

In other examples, Cd(II) complexes with the ligand 2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole (imb) form 1D structures. znaturforsch.com One such complex features a ladder-shaped chain, while another forms an infinite looped chain structure. znaturforsch.com A different Cd(II) polymer, incorporating both the imb ligand and a benzene-1,2-dicarboxylate ligand, results in binuclear [Cd₂(1,2-bdic)₂] units linked by the imb ligands into 1D chains. nih.gov These chains can then further interact through hydrogen bonding and π-π stacking to form higher-dimensional supramolecular networks. nih.govacs.org

Table 2: Examples of 1D Coordination Polymers with Benzimidazole-Type Ligands
Metal IonLigandsStructural DescriptionReference
Cd(II)2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole, dicarboxylates1D chains of metal and dicarboxylates with pendent ligands acs.orgresearchgate.net
Zn(II)2-(2-(pyridin-4-yl)vinyl)-1H-benzimidazole, dicarboxylates1D chains of metal and dicarboxylates with pendent ligands researchgate.netmdpi.com
Cd(II)2-(1H-imidazol-1-yl-methyl)-1H-benzimidazole (imb), Cl⁻Ladder-shaped or looped 1D chains znaturforsch.com
Cd(II)2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole, benzene-1,2-dicarboxylateBinuclear units linked into 1D chains nih.gov
Cu(I)3-(pyridin-2-yl)triimidazotriazine, I⁻Combination of double-stranded stair and zig-zag 1D chains cnr.it

Compound Names Table

Abbreviation/Common NameChemical Name
VImBzThis compound
pvbim2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole
imb2-(1H-Imidazol-1-yl-methyl)-1H-benzimidazole
BzIm4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol
K₂PtCl₄Potassium tetrachloroplatinate(II)
ZnCl₂Zinc chloride
CdCl₂·2.5H₂OCadmium chloride 2.5-hydrate

Two-Dimensional (2D) Corrugated Layers

The formation of two-dimensional (2D) corrugated layers is a common structural motif in the coordination chemistry of benzimidazole-based ligands. These structures are typically synthesized via solvothermal reactions involving metal ions, a functionalized benzimidazole ligand, and often an ancillary linker like a dicarboxylate or disulfonate. acs.org

For instance, studies using unsymmetrical ligands such as 2-(2-(pyridin-4/3-yl)vinyl)-1H-benzimidazole with metal ions like Cadmium(II) and Zinc(II) have successfully produced coordination polymers with 2D corrugated layers containing rectangular grids. acs.orgresearchgate.net In some of these structures, a Cd₂O₂ cluster acts as a secondary building unit (SBU) that helps form the 2D layer of metal and dicarboxylates. acs.orgresearchgate.net The flexibility of the organic linkers and the coordination geometry of the metal center are crucial in dictating the final corrugated or layered topology. researchgate.net For example, cobalt(II) coordination polymers constructed with flexible bis(benzimidazole)-based ligands and 5-tert-butyl isophthalic acid have been shown to form 2D corrugated layers with a (4,4) network topology. researchgate.net Similarly, lanthanide coordination polymers built from benzimidazole-5,6-dicarboxylic acid can form 2D networks based on planar tetranuclear lanthanide SBUs. rsc.org These layers can be further connected by hydrogen bonding or π–π stacking interactions to form 3D supramolecular frameworks. rsc.org

Table 1: Examples of 2D Coordination Polymers with Benzimidazole-Based Ligands

Metal Ion Benzimidazole Ligand Ancillary Ligand/Linker Resulting Structure Reference(s)
Cd(II), Zn(II) 2-(2-(pyridin-4/3-yl)vinyl)-1H-benzimidazole Dicarboxylates 2D corrugated layers with rectangular grids acs.orgresearchgate.net
La(III), Pr(III), Sm(III), Gd(III) Benzimidazole-5,6-dicarboxylic acid Sulfate 2D network with planar tetranuclear SBUs rsc.org
Co(II) 1,6-bis(2-methylbenzimidazolyl) hexane 5-tert-butyl isophthalic acid 2D corrugated layer with (4,4) topology researchgate.net
Co(II), Ni(II) 5-aminoisophthalate 4,4'-bipyridine 2D corrugated bilayer with (6³)(6⁵8) topology fgcu.edu

Three-Dimensional (3D) Coordination Networks

The extension of coordination chemistry into three dimensions using benzimidazole-based ligands allows for the creation of intricate and porous network structures. These 3D frameworks are assembled from molecular building blocks, where the dimensionality is often influenced by the length and flexibility of the ligands, the coordination preferences of the metal ions, and the presence of ancillary linkers. acs.orgacs.org

Several strategies are employed to achieve 3D architectures. One common method involves linking 2D layers into a 3D framework. For example, flexible bis-[(pyridyl)-benzimidazole] ligands with varying alkane chain lengths have been used with zinc ions and dicarboxylate anions to build 3D structures. acs.org In one such case, a ligand with a decanediyl spacer bridged adjacent 2D sheets to generate a 3D network with an α-Po topology. acs.org To enhance stability, these frameworks often form interpenetrating networks, where two or more identical frameworks grow through one another. acs.org

Another approach involves the self-assembly of mononuclear complexes into 3D supramolecular architectures through non-covalent interactions like hydrogen bonding and π–π stacking. tandfonline.com For instance, cadmium(II) complexes with 2-pyridin-3-yl-1H-benzoimidazole have been shown to form mononuclear units that extend into 3D supramolecular networks via extensive intermolecular hydrogen bonds. tandfonline.com The interdigitation of pendant ligands from one-dimensional chains can also lead to the formation of 3D coordination networks. acs.orgresearchgate.net

Table 2: Factors Influencing Dimensionality in Benzimidazole Coordination Polymers

Factor Influence on Structure Example System Reference(s)
Ligand Flexibility Flexible spacers allow ligands to bend and rotate, accommodating different coordination geometries and enabling the formation of complex 3D nets. Flexible bis(benzimidazole) ligands can lead to varied dimensionalities. acs.orgresearchgate.net
Ligand Length Longer ligands can bridge distant metal centers or layers, promoting higher dimensionality and enabling interpenetration. Varying the alkane spacer length in bis-[(pyridyl)-benzimidazole] ligands systematically changes the final structure from 2D to interpenetrating 3D networks. acs.org
Ancillary Ligands Dicarboxylates or other linkers connect metal centers, forming chains or sheets that are then linked by the primary benzimidazole ligand into a 3D structure. The use of m-BDC vs. p-BDC (benzenedicarboxylate) anions with Zn(II) and flexible bis-[(pyridyl)-benzimidazole] ligands results in different network topologies. acs.org
Non-covalent Interactions Hydrogen bonding and π–π stacking can link lower-dimensional motifs (0D, 1D, 2D) into robust 3D supramolecular frameworks. Mononuclear Cd(II) pyridyl benzimidazole complexes self-assemble into 3D networks through hydrogen bonding. tandfonline.com

Metal-Organic Framework (MOF) Synthesis and Characterization with Benzimidazole-Based Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Benzimidazole and its derivatives are excellent candidates for organic linkers in MOF synthesis due to their rigid structure and available nitrogen donor atoms, which can lead to frameworks with high thermal stability and tailored functionality. unicam.it

The synthesis of benzimidazole-based MOFs is often carried out using solvothermal methods, where the metal salt and the organic linker are heated in a solvent. rsc.orgnih.gov For example, novel MOFs have been prepared using 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) (TIBM) as the organic linker with metal ions such as Aluminum (Al), Chromium (Cr), and Copper (Cu). mdpi.com The resulting TIBM-MOFs were characterized using techniques like scanning electron microscopy (SEM) to observe morphology, powder X-ray diffraction (XRD) to confirm crystal structure, and Brunauer–Emmett–Teller (BET) analysis for surface area and porosity measurements. mdpi.com

These characterization studies revealed that the choice of metal ion significantly influences the properties of the MOF. mdpi.com For instance, the TIBM-Cu MOF exhibited a higher CO₂ adsorption capacity compared to its Al and Cr counterparts, a property attributed to the presence of open metal sites and an ideal pore size for selective CO₂ adsorption. mdpi.com Other benzimidazole-based linkers, such as 5-(benzimidazole-1-yl)isophthalic acid, have been used to synthesize Cd(II), Zn(II), Co(II), and Ni(II) MOFs, which have shown potential as fluorescent sensors for detecting metal ions in water. rsc.orgnih.govresearchgate.net

Table 3: Properties of TIBM-Based Metal-Organic Frameworks

MOF Name Metal Ion BET Surface Area (m²/g) CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) CO₂/N₂ Selectivity Reference(s)
TIBM-Al Aluminum 480 2.1 35 mdpi.com
TIBM-Cr Chromium 210 1.6 10 mdpi.com
TIBM-Cu Copper 650 3.6 53 mdpi.com

Proton Conduction Phenomena in Benzimidazole Coordination Complexes

Benzimidazole-containing coordination complexes are of significant interest for their potential as proton-conducting materials, which are crucial for applications like fuel cell membranes. rsc.org The benzimidazole moiety is an effective proton carrier, and its incorporation into coordination polymers can create pathways for proton transport, particularly under anhydrous or low-humidity conditions. researchgate.net

Proton conduction in these materials typically occurs via a hopping mechanism (Grotthuss mechanism), facilitated by hydrogen-bonding networks formed between the N-H groups of the benzimidazole rings and other components of the framework, such as anions or guest molecules. researchgate.net A notable example is a coordination polymer made of zinc ions, benzimidazole, and orthophosphate. researchgate.netnih.gov This material exhibits a remarkable increase in proton conductivity upon dehydration, reaching a high value of 1.3 × 10⁻³ S cm⁻¹ at 120 °C. researchgate.netnih.gov The high conductivity is attributed to a rearrangement of the conduction path and the liquid-like behavior of benzimidazole molecules within the framework's channels. researchgate.netnih.gov

The conductivity of these materials can be further enhanced by the inclusion of guest molecules. The proton conductivity of the aforementioned zinc-based polymer increased by 24-25 times after the adsorption of methanol (B129727) molecules, which participate in the hydrogen-bonding network and modulate the proton transport pathways. researchgate.netnih.gov Other studies have shown that incorporating proton-rich auxiliary ligands, such as 2,2′-biimidazole, into coordination polymers can increase proton density and lead to higher conductivity values. rsc.org A crystalline 2D-polymer composed of integrated benzimidazole units has demonstrated ultrahigh proton conductivity of 3.2 × 10⁻² S cm⁻¹ at 95 °C and 95% relative humidity, among the highest reported for undoped porous organic frameworks. acs.org

Table 4: Proton Conductivity in Benzimidazole-Based Coordination Materials

System Composition Conductivity (S cm⁻¹) Conditions Reference(s)
Coordination Polymer Zinc ions, benzimidazole, orthophosphate (dehydrated form) 1.3 × 10⁻³ 120 °C, anhydrous researchgate.netnih.gov
Coordination Polymer Zinc ions, benzimidazole, orthophosphate (with methanol) ~3.25 × 10⁻² 120 °C, with adsorbed methanol researchgate.netnih.gov
Liquid Crystals Biphenyl benzoate (B1203000) with benzimidazole termini 4.4 × 10⁻⁵ 173 °C, anhydrous researchgate.net
Coordination Complex [Mn(HCAM)(bim)] 1.70 × 10⁻⁴ 85 °C, 100% RH rsc.org
2D Polymer Benzimidazole-linked polymer (BIP) 3.2 × 10⁻² 95 °C, 95% RH acs.org

Polymerization Studies of 1 Vinyl 1h Benzimidazole

Homopolymerization Mechanisms of 1-Vinyl-1H-benzimidazole

The conversion of this compound into its corresponding homopolymer, poly(this compound), can be achieved through several polymerization mechanisms. The specific pathway chosen often dictates the properties of the resulting polymer, such as molecular weight, dispersity, and thermal stability.

Free-Radical Polymerization

Free-radical polymerization is a common and widely studied method for the homopolymerization of vinyl monomers, including derivatives of benzimidazole (B57391). This process is typically initiated by thermal or photochemical decomposition of a radical initiator, which then propagates by adding to the vinyl group of the monomer.

In the case of related vinyl-containing heterocycles like 1-vinylimidazole (B27976), free-radical polymerization can be conducted in bulk, solution, or suspension. The choice of solvent and initiator plays a crucial role in the reaction kinetics and the characteristics of the final polymer. For instance, the thermal decomposition of poly(N-vinylimidazole) has been shown to yield products such as 2-methyl-1H-benzimidazole, indicating the inherent stability of the benzimidazole ring structure under certain conditions. acs.org

Photoinitiated Polymerization Kinetics

Photoinitiated polymerization offers several advantages over thermally initiated processes, including spatial and temporal control of the polymerization reaction. This technique involves the use of a photoinitiator that, upon absorption of light (typically UV or visible), generates reactive species (radicals or cations) that initiate polymerization.

Benzimidazole derivatives themselves have been investigated as components of photoinitiating systems. For example, certain substituted benzimidazoles have been explored as photosensitizers for diaryliodonium salt initiators in the cationic photopolymerization of various monomers. metu.edu.tr This suggests the potential for the benzimidazole moiety within this compound to influence its photopolymerization behavior. The kinetics of such a process would be dependent on factors like the type and concentration of the photoinitiator, light intensity, and the monomer concentration. Studies on similar systems, such as those involving naphthoylenebenzimidazolone dyes, have shown that these compounds can act as efficient electron-donating photoinitiators for free-radical polymerization in visible light. researchgate.net

Copolymerization of this compound with Other Vinyl and Acrylic Monomers

Copolymerization of this compound with other vinyl and acrylic monomers is a powerful strategy to tailor the properties of the resulting polymers. By incorporating different monomer units into the polymer chain, it is possible to modify characteristics such as solubility, thermal stability, and mechanical properties.

For the related monomer, 1-vinylimidazole, extensive research has been conducted on its copolymerization with a variety of comonomers, including acrylic acid and methacrylic acid. researchgate.net These studies have yielded new hydrophilic polyampholytes. The reactivity ratios of the comonomers are crucial parameters that determine the composition and microstructure of the copolymer. For the 1-vinylimidazole-sodium acrylate (B77674) system, the reactivity ratios have been determined, providing insight into the copolymerization behavior. researchgate.net Similar studies would be necessary for this compound to understand its copolymerization kinetics with various vinyl and acrylic monomers.

Controlled Polymerization Techniques

Controlled polymerization techniques, often referred to as living polymerizations, provide precise control over the molecular weight, architecture, and dispersity of polymers. These methods are of great interest for the synthesis of well-defined polymers based on this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers. The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain transfer process.

While specific studies on the RAFT polymerization of this compound are not widely documented, research on structurally similar monomers provides a strong indication of its feasibility. For instance, the RAFT polymerization of a novel vinyl monomer containing a triphenylimidazole unit has been successfully demonstrated. tandfonline.comtandfonline.com This study showed that the polymerization followed pseudo-first-order kinetics, and the molecular weight of the resulting polymer increased linearly with monomer conversion while maintaining a low polydispersity. tandfonline.comtandfonline.com Furthermore, well-controlled poly(1-vinylimidazole) has been synthesized via RAFT polymerization using acetic acid as a special solvent, which helps to stabilize the propagating radical. rsc.org These findings suggest that a similar approach could be successfully applied to the controlled polymerization of this compound.

Synthesis and Polymerization of Quaternized 1-Vinyl-1H-imidazolium Salts

Quaternization of the imidazole (B134444) or benzimidazole ring in vinyl monomers leads to the formation of ionic monomers, which can be polymerized to produce polyelectrolytes, also known as poly(ionic liquid)s. These materials have unique properties and are of interest for applications such as ion-conductive membranes and catalysts.

The synthesis of quaternized 1-vinyl-1H-imidazolium salts is typically achieved by reacting 1-vinylimidazole with an alkylating agent, such as an alkyl halide. umich.edu A homologous series of 3-n-alkyl-1-vinylimidazolium iodides has been prepared and subsequently homopolymerized in aqueous solution using a free-radical initiator. umich.edu The resulting cationic polymers exhibit interesting solution behavior, with longer alkyl side chains leading to polysoap properties. umich.edu

The polymerization of these quaternized monomers can be carried out using conventional free-radical methods. For example, 3-methyl-1-vinyl-1H-imidazolium chloride can be homopolymerized in aqueous solutions using initiators like azobisisobutyronitrile (AIBN) to yield poly(3-methyl-1-vinylimidazolium chloride). This polymer exhibits high thermal stability and solubility in polar solvents. A similar synthetic and polymerization strategy could be envisioned for this compound to create novel benzimidazolium-based polyelectrolytes.

Investigation of Polymer Microstructure and Topology

Research into the polymerization of related vinyl monomers, such as 5(6)-vinylbenzimidazole, has shown that the method of polymerization significantly influences the polymer's structure. For instance, solution-free radical polymerization of 5(6)-vinylbenzimidazole has been reported to yield a linear addition polymer, where the benzimidazole groups are pendant to the main chain. researchgate.netpsu.edu This linear topology is a common outcome for the chain-growth polymerization of vinyl monomers. In contrast, thermal polymerization of the same monomer can lead to a different structure where the benzimidazole ring system is incorporated into the polymer backbone. psu.edu

In the context of vinyl polymers synthesized via free-radical polymerization without specific catalysts or templates to guide stereochemistry, the resulting polymer is typically atactic. ncku.edu.tw This means the pendant groups are arranged randomly along the polymer chain. This lack of stereoregularity results in an amorphous polymer, as opposed to isotactic (pendant groups on the same side) or syndiotactic (pendant groups on alternating sides) polymers, which are capable of crystallization. ncku.edu.tw While specific studies detailing the tacticity of poly(this compound) are not extensively available, it is reasonable to infer from the general principles of vinyl polymerization that free-radical synthesis of this monomer would predominantly result in a linear, atactic polymer. ncku.edu.tw The characterization of such microstructures typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy to analyze the stereochemical relationships between adjacent monomer units. ncku.edu.twippi.ac.ir

Vinylimidazole-Based Polymer Electrolytes Research

Research into polymer electrolytes has identified vinylimidazole-based polymers as promising materials, particularly for next-generation battery technologies. nih.govacs.org These polymers serve as hosts for salts, creating solid or quasi-solid electrolytes that offer potential safety and performance benefits over traditional liquid electrolytes.

A notable area of investigation involves the use of poly(1-vinylimidazole) (PVIm) in gel polymer electrolytes (GPEs) for calcium batteries. nih.gov In one study, a gel electrolyte was formed by polymerizing 1-vinylimidazole in the presence of calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂). nih.govacs.org This process results in a PVIm host infused with the remaining liquid vinylimidazole monomer, creating a gel-like structure. nih.govgoogle.com The imidazole groups on the polymer chain effectively coordinate with calcium ions, facilitating ion transport. nih.govacs.org

The properties of these electrolytes are highly dependent on the salt concentration. For example, increasing the salt concentration can enhance cross-linking within the polymer, which in turn affects molecular weight and electrochemical stability. nih.govacs.org Gel permeation chromatography (GPC) has been used to determine the molecular weights of these polymers, showing a significant increase in molecular weight with higher salt content due to this cross-linking effect. acs.org

These vinylimidazole-based electrolytes have demonstrated high room-temperature ionic conductivities, exceeding 1 mS/cm, which is a significant benchmark for polymer electrolytes. nih.gov The electrochemical performance has been validated in symmetric calcium cells, showing stable cycling. nih.govacs.org The enhanced properties are attributed to the softer coordination environment and polarizability provided by the imidazole groups compared to conventional oxygen-based coordinating chemistries. nih.gov

The following table summarizes key properties of poly(1-vinylimidazole)-based gel polymer electrolytes with different concentrations of Ca(TFSI)₂ salt.

PropertyPVIm-0.5 (0.5 M Salt)PVIm-1.0 (1.0 M Salt)
Number-Average Molecular Weight (M_n) ( g/mol ) 2,700,0007,000,000
Weight-Average Molecular Weight (M_w) ( g/mol ) 3,100,00012,800,000
Oxidative Stability (V) ~2.7~3.2
Room Temperature Ionic Conductivity (mS/cm) 1.260.54
Activation Energy (eV) 0.190.27
Data sourced from Pathreeker & Hosein (2022). nih.govacs.org

This research highlights that imidazole chemistry provides a valuable platform for designing advanced polymer electrolytes for future energy storage systems. nih.gov

Theoretical and Computational Chemistry Studies of 1 Vinyl 1h Benzimidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and properties of molecules. For 1-vinyl-1H-benzimidazole, these calculations have been instrumental in elucidating its characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a popular method for providing accurate predictions of molecular properties and reactivity. biointerfaceresearch.comresearchgate.net Ground state calculations for benzimidazole (B57391) derivatives are often performed using methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p). nih.govmdpi.comresearchgate.net These calculations are used to optimize the molecular geometries and predict parameters like bond lengths and angles. biointerfaceresearch.comresearchgate.net For instance, in a study of N-Butyl-1H-benzimidazole, the optimized molecular parameters calculated via the DFT/B3LYP method with the 6-311++G(d,p) basis set showed excellent agreement with experimental data. mdpi.comresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental findings. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited states of molecules due to its balance of computational cost and accuracy. rsc.org It is employed to calculate excitation energies, absorption spectra, and to understand the nature of electronic transitions. faccts.de

For example, TD-DFT calculations on triphenylamine–benzimidazole derivatives have been used to assign experimental absorption bands. The lowest energy absorption bands are typically associated with the S₀→S₁ transition, which corresponds to the HOMO→LUMO transition. acs.org In some cases, higher energy absorption bands can be assigned to transitions like S₀→S₃, which may involve orbitals such as HOMO→LUMO+2. acs.org TD-DFT is also crucial for investigating processes like intramolecular charge transfer (ICT) in the excited state. nih.gov The choice of functional, such as PBE0 or CAM-B3LYP, can be important for accurately describing the excited-state behavior of benzimidazole derivatives. researchgate.netnih.gov

Analysis of Electronic Properties

The electronic properties of this compound are key to understanding its reactivity and potential applications. Various computational analyses provide a detailed picture of these properties.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and kinetic stability. biointerfaceresearch.comresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a significant parameter that influences the molecule's electronic properties and reactivity. sciensage.infoscience.gov A smaller energy gap generally indicates higher reactivity.

For benzimidazole derivatives, the HOMO and LUMO are often distributed over different parts of the molecule. researchgate.net For instance, in some derivatives, the HOMO is located on the benzimidazole ring while the LUMO is on a substituent group, or vice versa. rsc.org The energies of these frontier orbitals and their gap can be tuned by introducing different functional groups. biointerfaceresearch.com For example, studies on vinyl-fused oligomeric benzimidazole derivatives have shown that specific substitutions can lead to a narrow band gap, making them potential charge transport materials. nih.gov

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Benzimidazole Derivatives Note: The following table is a representative example based on general findings for benzimidazole derivatives and does not represent specific experimental values for this compound unless explicitly stated.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzimidazole Derivative A-5.88-1.893.99
Benzimidazole Derivative B-6.10-2.203.90

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.de

For benzimidazole derivatives, MEP analysis can identify the most reactive sites. biointerfaceresearch.comresearchgate.net For example, in N-butyl-1H-benzimidazole, MEP analysis has shown that the hydrogen atoms and their surroundings are the most electrophilic centers. mdpi.comresearchgate.net The nitrogen atoms of the imidazole (B134444) ring are often identified as nucleophilic centers. uni-muenchen.de This information is crucial for understanding intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the Lewis structure concept. uni-muenchen.de It is a powerful method for analyzing intramolecular interactions, such as hyperconjugation, and charge delocalization. mdpi.comresearchgate.net

NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with these interactions indicates the extent of electron delocalization. Larger E(2) values signify stronger interactions. mdpi.com For example, in N-Butyl-1H-benzimidazole, NBO analysis revealed the delocalization of σ-electrons from a C-C bond to antibonding orbitals, resulting in specific stabilization energies. mdpi.comresearchgate.net This analysis helps in understanding the electronic delocalization within the π-system of the benzimidazole ring and its substituents, which is fundamental to its chemical behavior. researchgate.netuba.ar

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Theoretical analyses using the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful methods to visualize and understand chemical bonding within a molecule. nih.govwikipedia.org These tools analyze the spatial localization of electrons, providing a chemically intuitive map of covalent bonds, lone pairs, and core and valence shells. nih.govwikipedia.org

For this compound, an ELF and LOL analysis would partition the molecular space into basins of attractors, revealing the nature of the electron pairs. researchgate.net High ELF or LOL values, typically represented by red and orange colors in graphical plots, indicate strong electron localization. nih.gov Such regions would be expected around the hydrogen atoms and in the areas corresponding to the C-C and C-N covalent bonds of both the benzimidazole and vinyl moieties. The analysis would clearly distinguish the π-electron system delocalized across the fused aromatic and imidazole rings. Blue-colored regions typically signify electron depletion zones. researchgate.net These computational tools are crucial for confirming the bonding patterns and understanding the effects of the vinyl substituent on the electronic structure of the benzimidazole core. nih.govseejph.com

Fukui Functions and Mulliken Atomic Charges for Reactivity Prediction

The reactivity of this compound can be effectively predicted using local reactivity descriptors like Fukui functions and global descriptors derived from Mulliken atomic charges. nih.goviucr.org Fukui functions identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. mkjc.insciensage.info These functions are calculated based on the changes in electron density when an electron is added or removed from the molecule. sciensage.info For this compound, the nitrogen atom N3 of the imidazole ring is predicted to be a primary site for electrophilic attack due to its lone pair of electrons, while specific carbon atoms in the vinyl group and benzene (B151609) ring would be identified as potential sites for nucleophilic attack. nih.govresearchgate.net

Mulliken atomic charge analysis provides the charge distribution across the molecule, which influences its electrostatic potential and reactivity. niscpr.res.inresearchgate.net In benzimidazole derivatives, nitrogen atoms consistently exhibit significant negative charges, making them nucleophilic centers. researchgate.netniscpr.res.in The vinyl group's presence is expected to modulate the charge distribution across the entire conjugated system.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in this compound (Note: Values are representative, based on DFT calculations of similar benzimidazole structures and may vary with the chosen basis set.)

AtomPredicted Mulliken Charge (a.u.)Reactivity Implication
N1NegativeSite of vinyl substitution, reduced nucleophilicity
C2PositiveSusceptible to nucleophilic attack
N3Highly NegativePrimary site for electrophilic attack/coordination
Cα (vinyl)NegativePotential site for electrophilic attack
Cβ (vinyl)NegativePotential site for electrophilic attack

Spectroscopic Parameter Prediction and Interpretation (e.g., IR, UV-Vis, NMR)

Computational chemistry provides highly accurate predictions of spectroscopic parameters, which are invaluable for interpreting experimental data. DFT calculations are commonly used to compute the vibrational frequencies (IR), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. esisresearch.orgresearchgate.net

IR Spectroscopy: Theoretical IR spectra can predict the vibrational modes of this compound. Key predicted bands would include C-H stretching from the aromatic and vinyl groups, C=C and C=N stretching within the benzimidazole ring, and characteristic out-of-plane bending modes. Comparing theoretical wavenumbers with experimental FT-IR data allows for precise assignment of the spectral bands. esisresearch.orgacs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. rsc.org The calculations for this compound would likely show strong absorptions in the UV region, corresponding to π-π* transitions within the conjugated benzimidazole system and the vinyl group. nih.govresearchgate.net The calculated maximum absorption wavelength (λ_max) and oscillator strengths help in understanding the electronic structure and chromophoric properties. scirp.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently employed to calculate ¹H and ¹³C NMR chemical shifts. nih.govbeilstein-journals.org For this compound, theoretical calculations would help assign the signals of the protons and carbons in the complex, overlapping aromatic region, as well as the distinct signals from the vinyl group protons. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: Based on DFT calculations for related benzimidazole and vinyl compounds.)

Vibrational ModePredicted Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Vinyl C-H Stretch3080-3020
C=C Stretch (Vinyl)1650-1620
C=N Stretch (Imidazole Ring)1630-1580
Aromatic C=C Stretch1600-1450
C-H In-plane Bending1400-1100
C-H Out-of-plane Bending900-675

Prediction of Nonlinear Optical (NLO) Properties

Benzimidazole derivatives are investigated as potential nonlinear optical (NLO) materials due to their extended π-conjugated systems, which can lead to large molecular hyperpolarizabilities. biointerfaceresearch.com Theoretical calculations using DFT are essential for predicting the NLO response of this compound. researchgate.net The key parameters calculated are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

A large β value is indicative of a significant NLO response. scirp.org The structure of this compound, featuring an electron-rich heterocyclic system connected to a vinyl group, provides the necessary intramolecular charge transfer (ICT) characteristics that are crucial for high NLO activity. rsc.orgbiointerfaceresearch.com Theoretical studies would analyze the contribution of the frontier molecular orbitals (HOMO-LUMO) to the ICT process and compare the calculated β value to that of standard NLO materials like urea (B33335) to assess its potential for applications in optoelectronics. researchgate.netnih.gov

Table 3: Predicted Nonlinear Optical (NLO) Properties (Note: Values are representative and highly dependent on the computational method.)

PropertySymbolPredicted Value (a.u.)
Dipole Momentμ> 2.0 Debye
Mean Polarizabilityα> 100
First Hyperpolarizabilityβ_tot> 5.0 x 10⁻³⁰ esu

Adsorption Mechanism Studies at Interfaces

Theoretical studies are widely used to investigate the adsorption mechanism of benzimidazole derivatives on metal surfaces, which is fundamental to their application as corrosion inhibitors. nih.govresearchgate.net DFT calculations can model the interaction between the this compound molecule and a metal surface, such as iron or copper. peacta.orgresearchgate.net

The adsorption is typically facilitated by the interaction of the metal's vacant d-orbitals with the lone pair electrons of the nitrogen atoms (especially N3) and the π-electrons of the aromatic and vinyl systems. sciensage.infopeacta.org Computational models can determine the preferred adsorption orientation (flat-lying or vertical), calculate the adsorption energy to quantify the strength of the interaction, and analyze the charge transfer between the molecule and the surface. nih.gov These studies would likely show that this compound forms a stable, protective film on the metal surface through a combination of physisorption and chemisorption. researchgate.net

Investigation of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While the substitution on the N1 nitrogen precludes the typical N-H···N hydrogen bonding seen in unsubstituted benzimidazole, this compound can still participate in other significant non-covalent interactions. nih.govnih.gov Theoretical studies are used to explore and quantify these interactions, which govern the molecule's solid-state packing and self-assembly behavior. rsc.org

Hydrogen Bonding: The N3 atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, forming C-H···N interactions with neighboring molecules. rsc.org

π-π Stacking: The planar benzimidazole ring system is prone to π-π stacking interactions. mdpi.com Computational analysis can determine the geometry (e.g., parallel-displaced or T-shaped) and the energetic stabilization of these stacking arrangements, which are crucial for crystal engineering. rsc.orgresearchgate.net C-H···π interactions are also possible between a C-H bond of one molecule and the π-system of an adjacent molecule. nih.gov

Tautomerism and Isomerization Pathways from a Theoretical Perspective

The most common prototropic tautomerism in benzimidazole involves the migration of a proton between the N1 and N3 positions. nih.govbeilstein-journals.org In this compound, this pathway is blocked by the vinyl substituent on the N1 atom. However, computational studies can explore other potential, higher-energy tautomers and isomerization pathways. acs.org

Theoretical calculations can investigate the relative stabilities of less common tautomers, such as those formed by proton migration to a carbon atom (e.g., 4H- or 6H-tautomers), although these are generally much less stable. acs.orgnih.gov Furthermore, computational studies can map the potential energy surface for photochemical isomerization pathways. For the parent benzimidazole, ring-opening reactions have been identified theoretically following UV excitation. acs.orgnih.gov Similar theoretical investigations on this compound could predict its photochemical stability and potential reaction pathways, including isomerizations involving the vinyl group or the benzimidazole ring itself.

Advanced Characterization Techniques for 1 Vinyl 1h Benzimidazole and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. For benzimidazole (B57391) derivatives, this technique reveals critical information about bond lengths, angles, and intermolecular interactions that govern their physical and chemical properties.

A specific crystal of (R)-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, an antiulcer drug, exhibits characteristic peaks in its X-ray powder diffraction pattern at interplanar spacings (d) of 10.06±0.2, 8.70±0.2, 6.57±0.2, 5.59±0.2 and 4.00±0.2 Angstroms. google.com

The crystal structure of hexa-μ2-chlorido-μ4-oxido-tetrakis(1-vinyl-1H-imidazole-κN)tetracopper(II) has been determined to be orthorhombic with space group P2₁2₁2₁. researchgate.net

Table 1: Selected Crystallographic Data for Benzimidazole Derivatives

Compound Crystal System Space Group Key Interactions Reference
2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole --- --- N–H···N, C–H···N hydrogen bonds researchgate.net
1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole --- --- C-H···N hydrogen bonds, C-H···π interactions scilit.com
2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole --- --- C-H···F hydrogen bonds, C-H···π interactions scilit.com
Hexa-μ2-chlorido-μ4-oxido-tetrakis(1-vinyl-1H-imidazole-κN)tetracopper(II) Orthorhombic P2₁2₁2₁ --- researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of 1-Vinyl-1H-benzimidazole and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively.

For 2-Vinyl-1H-benzo[d]imidazole, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the NH proton at δ 12.27 ppm. The aromatic protons appear as a multiplet at δ 7.10-7.12 ppm and a doublet of doublets at δ 7.56-7.62 ppm. The vinyl protons exhibit characteristic signals: a doublet of doublets at δ 6.73-6.77 ppm for the proton trans to the benzimidazole ring, a doublet of doublets at δ 6.26 ppm for the proton trans to the other vinyl proton, and a doublet of doublets at δ 5.66 ppm for the cis proton. rsc.org The ¹³C NMR spectrum displays signals for the aromatic and vinyl carbons at δ 141.68, 138.79, 123.20, 122.02, 121.55, and 112.65 ppm. rsc.org

In N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the NH proton of the parent 1H-benzimidazole appears as a singlet in the downfield region of δ 12.73–12.90 ppm. acs.org Upon N-alkylation, this signal disappears, and characteristic peaks for the sp³ C-H stretch of the alkyl chain appear at frequencies less than 3000 cm⁻¹ in the IR spectrum. acs.org The aromatic protons for these derivatives are observed in the δ 7.12–7.98 ppm region, while the aromatic carbons show signals in the δ 110–161 ppm range in the ¹³C NMR spectra. acs.org

Table 2: ¹H and ¹³C NMR Data for 2-Vinyl-1H-benzo[d]imidazole in DMSO-d₆

Nucleus Chemical Shift (δ, ppm) Multiplicity / Assignment Reference
¹H 12.27 s, NH rsc.org
¹H 7.56-7.62 dd, C4H & C7H rsc.org
¹H 7.10-7.12 m, C5H & C6H rsc.org
¹H 6.73-6.77 dd, Jtrans = 16.8 Hz, Jcis = 9.7 Hz rsc.org
¹H 6.26 dd, Jtrans = 16.8 Hz, Jgem = 1.8 Hz rsc.org
¹H 5.66 dd, Jcis = 9.7 Hz, Jgem = 1.8 Hz rsc.org

Vibrational Spectroscopy (Infrared (IR) Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes present in this compound and its derivatives.

The IR spectrum of 2-Vinyl-1H-benzo[d]imidazole shows a characteristic N-H stretching vibration at 3223 cm⁻¹. rsc.org In a study of matrix-isolated benzimidazole, the most stable tautomer, 1H-benzimidazole, was exclusively identified. nih.gov Its highest-frequency ν(CC) stretching mode was observed at 1627 cm⁻¹. nih.govacs.org Photochemically generated tautomers, 4H- and 6H-benzimidazole, showed characteristic C7=C8 stretching modes at 1657 cm⁻¹ and 1665 cm⁻¹, respectively, and methylene (B1212753) scissoring modes at 1360 cm⁻¹ and 1367 cm⁻¹. nih.govacs.org

For N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the disappearance of the N-H stretching vibration and the appearance of sp³ C-H stretching vibrations below 3000 cm⁻¹ confirm N-alkylation. acs.org

Table 3: Characteristic IR Frequencies for Benzimidazole Derivatives

Compound/Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
2-Vinyl-1H-benzo[d]imidazole N-H stretch 3223 rsc.org
1H-benzimidazole ν(CC) stretch 1627 nih.govacs.org
4H-benzimidazole C7=C8 stretch 1657 nih.govacs.org
6H-benzimidazole C7=C8 stretch 1665 nih.govacs.org
4H-benzimidazole δ(CH₂) scissoring 1360 nih.govacs.org
6H-benzimidazole δ(CH₂) scissoring 1367 nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within this compound and its derivatives. These techniques are particularly useful for characterizing the photophysical properties of these compounds.

The UV-Vis spectrum of 1H-benzimidazole in acetonitrile (B52724) shows absorption maxima that are consistent with previously reported values. researchgate.net A benzimidazole-based probe, A-B, exhibits an absorption maximum at 265 nm, which is attributed to transitions within the benzimidazole ring. nih.gov Upon reaction with cysteine, a redshift in the absorption spectrum is observed, indicating the re-establishment of the benzimidazole π-electron system. nih.gov

Fluorescence spectroscopy reveals that benzoxazole (B165842) and benzimidazole derivatives typically fluoresce in the blue-purple region. researchgate.net The Stokes shift for these monomers ranges from 51 to 159 nm. researchgate.net The benzimidazole-based probe A-B shows mild fluorescence, but upon reaction with cysteine, a strong emission peak appears at 350 nm, demonstrating a "turn-on" fluorescence effect. nih.gov This highlights the potential of these compounds as fluorescent sensors. The use of UV-Vis spectroscopy to identify the optimal excitation wavelength can enhance the results obtained from fluorescence spectroscopy. biocompare.com

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides structural information through fragmentation analysis.

The mass spectrum of 2-Vinyl-1H-benzo[d]imidazole shows a molecular ion peak (M⁺) at m/z 144 with a relative intensity of 83%. rsc.org The base peak is observed at m/z 143. rsc.org Other significant fragments are found at m/z 117, 104, 91, and 63. rsc.org High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of newly synthesized derivatives. acs.org For instance, the exact mass of 2-Vinyl-1H-benzimidazole is calculated to be 144.068748264 Da. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study paramagnetic species, such as metal complexes of this compound derivatives. It provides information about the electronic structure and coordination environment of the metal center.

EPR studies of Cu(II) complexes with benzimidazole-based ligands have been reported. rsc.org For example, solid-state EPR spectra of three mononuclear Cu(II) complexes showed isotropic signals with g values of 2.063, 2.058, and 2.051. rsc.org In another study, a copper(II) complex with a benzimidazole-based ligand exhibited a rhombic EPR spectrum at liquid nitrogen temperature with g values of g₁ = 2.12, g₂ = 2.42, and g₃ = 2.52. tandfonline.com The rhombic nature of the spectra in some copper(II) complexes of benzimidazole derivatives suggests a geometrical equilibrium between trigonal bipyramidal and square pyramidal structures at low temperatures. researcher.life

Thermal Analysis Methods (Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to evaluate the thermal stability and decomposition behavior of this compound and its polymeric derivatives. TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material. etamu.edu

The thermal decomposition of poly(N-vinylimidazole) occurs in a single major step between 340°C and 500°C. acs.org For some benzimidazole-derived complexes, TGA has been used to study their degradation patterns. For instance, the thermogram of a Co(III) complex showed that the elimination of lattice water and chloride occurs between 78°C and 230°C. nih.gov TGA of polybenzimidazole polymers has shown that they possess good thermal stability. researchgate.net

Electrochemical Characterization Techniques (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

The electrochemical behavior of this compound and its derivatives is a critical area of study, particularly for applications in corrosion inhibition and the development of novel conductive polymers. Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide significant insights into the interfacial properties and reaction mechanisms of these compounds. peacta.orgnih.gov These methods are instrumental in evaluating the performance of benzimidazole derivatives as protective films on metal surfaces and in characterizing the redox properties of their polymeric forms. nih.govsci-hub.st

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is a widely used electrochemical technique to study the corrosion behavior of metals and the effectiveness of corrosion inhibitors. acs.org The method involves polarizing the working electrode from its open circuit potential in both anodic and cathodic directions and measuring the resulting current. The resulting polarization curve, or Tafel plot, provides key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. peacta.org

Research on a derivative, 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-vinyl-1H-benzo[d]imidazole (EMSB), demonstrates its function as a corrosion inhibitor for carbon steel in a 1 M HCl solution. peacta.orgpeacta.orgresearch-nexus.net The polarization curves for carbon steel in the presence of EMSB show a significant reduction in both anodic and cathodic currents compared to the uninhibited solution. This indicates that the inhibitor affects both the metal dissolution (anodic reaction) and hydrogen evolution (cathodic reaction). peacta.org The shift in the corrosion potential (Ecorr) is minimal, which characterizes EMSB as a mixed-type inhibitor. peacta.orgpeacta.org The inhibition efficiency (IE%) increases with the concentration of the inhibitor, reaching up to 93% at a concentration of 10⁻³ M. peacta.orgresearch-nexus.net

These findings are consistent with studies on other benzimidazole derivatives, which also act as mixed-type inhibitors by adsorbing onto the metal surface to block active sites. nih.govnih.govrsc.org The adsorption process follows the Langmuir isotherm model, suggesting the formation of a monolayer of the inhibitor on the carbon steel. peacta.orgpeacta.org

Table 1: Potentiodynamic Polarization Parameters for Carbon Steel in 1 M HCl with and without EMSB at 303 K Data sourced from El Aoufir et al. (2020) peacta.org

Inhibitor Concentration (M)Ecorr (mV vs SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-490114080-155-
10⁻⁶-49532182-14971.8
10⁻⁵-50319685-14382.8
10⁻⁴-50911589-13689.9
10⁻³-5168093-13093.0

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique for investigating the properties of inhibitor films at the metal/solution interface. mdpi.com The experiment involves applying a small amplitude AC voltage signal over a range of frequencies and measuring the impedance response. The data is often presented as a Nyquist plot, which for corrosion systems typically shows a depressed semicircular shape. nih.gov

The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. researchgate.net An increase in the Rct value signifies a higher resistance to charge transfer across the interface, indicating effective corrosion inhibition. peacta.orgpeacta.org The double-layer capacitance (Cdl) provides information about the adsorption of inhibitor molecules. A decrease in Cdl is attributed to the replacement of water molecules at the interface by the organic inhibitor molecules, which have a lower dielectric constant, and an increase in the thickness of the electrical double layer. peacta.org

For the this compound derivative EMSB, EIS measurements show that as the inhibitor concentration increases, the diameter of the Nyquist semicircle significantly increases, confirming the formation of a protective insulating layer on the carbon steel surface. peacta.orgresearch-nexus.net The Rct values increase and the Cdl values decrease with rising inhibitor concentration, corroborating the findings from the PDP measurements. peacta.org This behavior is characteristic of an inhibitor that functions by forming a stable, adsorbed film on the metal surface. nih.govrsc.org

Table 2: Electrochemical Impedance Spectroscopy Parameters for Carbon Steel in 1 M HCl with EMSB at 303 K Data sourced from El Aoufir et al. (2020) peacta.org

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank55110-
10⁻⁶1758568.6
10⁻⁵3106882.3
10⁻⁴5455290.0
10⁻³8204193.3

Emerging Research Directions and Potential Utility in Chemical Systems

1-Vinyl-1H-benzimidazole as a Building Block in Complex Molecular Architectures

This compound is an important precursor for the synthesis of more complex molecules, particularly coordination polymers. researchgate.netacs.orgmdpi.com The benzimidazole (B57391) ring provides a coordination site for metal ions, while the vinyl group can be either retained for further polymerization or other reactions, or it can be a part of a larger ligand system.

For instance, the related ligand 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole (pvbim) has been used to create dual-functional luminescent coordination polymers. mdpi.com Ternary coordination polymers with zinc(II), pvbim, and different benzenedicarboxylate (bdc) isomers have been synthesized, yielding compounds such as [Zn(pvbim)(1,2-bdc)]n, [Zn4(pvbim)2(1,3-bdc)3(OH)2]n, and [Zn(pvbim)(1,4-bdc)]n. mdpi.com These materials have shown potential as luminescent probes for detecting certain organic molecules. mdpi.com

The synthesis of such coordination polymers often involves solvothermal reactions where metal salts are combined with the benzimidazole-containing ligand and other ancillary linkers. researchgate.netacs.org The resulting structures can range from one-dimensional chains to complex three-dimensional networks. researchgate.netacs.org These studies highlight the potential of vinyl-benzimidazole derivatives to act as versatile building blocks in the construction of intricate and functional supramolecular systems. researchgate.netacs.org

Supramolecular Assembly and Host-Guest Chemistry Involving Benzimidazole Scaffolds

The benzimidazole core is a key component in the field of supramolecular chemistry, which focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. researchgate.netbenthamdirect.com These interactions include hydrogen bonding, π-π stacking, and metal coordination. researchgate.net The design and modification of benzimidazole derivatives allow for the creation of a wide variety of self-assembled structures with different sizes and shapes, such as coordination complexes, crystals, metal-organic frameworks, and even more complex macrostructures like nanowires. researchgate.net

Benzimidazole derivatives are particularly adept at forming supramolecular gels, which are stimuli-responsive "smart" materials. benthamdirect.com These gels can undergo transitions in response to changes in their environment, such as the presence of ions, making them useful for applications in sensing and water purification. benthamdirect.com The ability of the benzimidazole unit to participate in π-bridging, hydrogen bonding, and ion coordination is central to the formation of these materials. benthamdirect.com

In the context of host-guest chemistry, benzimidazole-containing molecules can act as hosts, forming complexes with various guest molecules. mdpi.com For example, 2-guanidinobenzimidazole, a derivative, forms host-guest complexes with crown ethers. mdpi.com This ability to form specific interactions makes benzimidazole scaffolds promising for the development of chemical sensors and other functional materials. tandfonline.com

Applications in Materials Science

The polymerizable nature of this compound makes it a valuable monomer for creating a variety of functional polymers with applications in materials science.

Poly(this compound) and its copolymers are examples of polymeric materials whose properties can be tuned for specific applications. nih.govmdpi.com The incorporation of the benzimidazole moiety into the polymer backbone or as a pendant group can impart desirable characteristics such as thermal stability, chemical resistance, and specific catalytic or binding activities. psu.edukpi.ua

For example, poly(arylene ether benzimidazole)s are high-performance polymers with high glass transition temperatures and excellent mechanical properties. kpi.ua While not directly polymerized from this compound, their synthesis and properties illustrate the value of the benzimidazole unit in creating robust polymeric materials. The properties of these polymers, such as molecular weight, can be controlled to improve processability without significantly compromising their performance. kpi.ua

Furthermore, the development of porous benzimidazole-linked polymers (BILPs) showcases the potential for creating materials with high surface areas and selective gas uptake capabilities, which are promising for gas storage and separation applications. acs.org

Benzimidazole derivatives have been investigated as photo-stabilizers for various polymers, including PVC. ekb.eg The mechanism of stabilization is often attributed to the radical scavenging ability of the acidic hydrogen on the benzimidazole ring. google.com Metal complexes of benzimidazole derivatives have shown enhanced photo-stabilizing effects. ekb.eg

For example, coordination compounds of cobalt(II), nickel(II), copper(II), and zinc(II) with 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol have been synthesized and tested as photo-stabilizers for rigid PVC. ekb.eg The results indicated that these complexes, particularly the zinc(II) complex, exhibited superior stabilizing potency compared to some commercial stabilizers. ekb.eg The stabilizing efficiency is linked to their ability to act as UV absorbers and radical scavengers. ekb.eggoogle.com

Stabilizer CompoundWeight Loss (%) after 8h IrradiationDiscoloration after 8h Irradiation
Blank (PVC only)High (not specified)Severe
[Zn(BzIm)Cl2]2.6Light yellow
Tinuvin P (reference)3.0Not specified

Table based on data for a substituted benzimidazole complex, illustrating the potential of the benzimidazole moiety in photo-stabilization. ekb.eg

This compound can be used to functionalize polymer surfaces, thereby altering their properties. Surface-initiated graft polymerization is a technique used to tether poly(1-vinylimidazole) (P(VIDz)) coatings onto surfaces like copper. researchgate.net This process involves first introducing a polymerization initiator onto the surface, from which the P(VIDz) brushes are then grown. researchgate.net

Such functionalization can significantly improve the corrosion resistance of the underlying material. researchgate.net The P(VIDz) coating acts as a physical barrier and can also chelate with metal ions through the nitrogen atoms of the imidazole (B134444) ring, providing an additional layer of protection. researchgate.net This approach is part of a broader strategy of using polymer brushes to modify surface properties for a wide range of applications. researchgate.net

Photo-Stabilizers for Polymeric Systems

Ligand Design for Catalytic Applications in Organic Synthesis

The benzimidazole scaffold is a versatile platform for designing ligands for a wide array of catalytic applications in organic synthesis. semanticscholar.org The nitrogen atoms in the imidazole ring can coordinate with various metal centers, and the substituents on the benzimidazole ring can be modified to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. arabjchem.org

Benzimidazole derivatives have been used in catalysts for reactions such as oxidation of olefins and alcohols. semanticscholar.org Ruthenium complexes, for example, are widely used in catalysis, and benzimidazole-containing ligands can be used to create novel ruthenium catalysts for reactions like hydrogenation, amination of alcohols, and the synthesis of N-heterocycles. arabjchem.org

While specific examples detailing the use of this compound itself as a ligand in catalysis are not as prevalent in the reviewed literature, the extensive use of other benzimidazole derivatives strongly suggests its potential in this area. The vinyl group could either be an inert part of the ligand structure or could potentially participate in the catalytic cycle or be used for anchoring the catalyst to a support.

Role in Advanced Sensors and Optoelectronic Materials (e.g., Luminescent Properties in Coordination Polymers)

The unique electronic structure of this compound, combining a π-rich benzimidazole core with a reactive vinyl group, makes it a valuable building block for advanced functional materials. The benzimidazole moiety itself imparts favorable electrochemical stability and conductivity, which is advantageous for applications in optoelectronic devices. arborpharmchem.com The vinyl group provides a site for polymerization, enabling the creation of functional polymers and coordination polymers (CPs) with tailored properties.

Research has increasingly focused on incorporating this compound derivatives into coordination polymers, which are of significant interest for their luminescent properties. researchgate.net These materials can function as highly sensitive and selective chemical sensors. For instance, ternary Zn(II)-based coordination polymers have been synthesized using 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole, a derivative of this compound, along with various dicarboxylates. mdpi.com These CPs exhibit strong luminescence and have been successfully employed as dual-functional probes for detecting the antibiotic levofloxacin (B1675101) and the industrial chemical benzaldehyde (B42025) with high sensitivity. mdpi.com The sensing capability is attributed to the luminescence quenching or enhancement of the material upon interaction with the target analyte. mdpi.com

The luminescence in these coordination polymers is often intense and can be observed in the solid state. researchgate.net The photophysical properties typically arise from intraligand electron transitions, where the benzimidazole-containing ligand is responsible for the emission. researchgate.netmdpi.com The coordination to a metal center, such as Zn(II) or Cd(II), can modulate these properties, sometimes leading to enhanced quantum yields and shifts in emission wavelengths. mdpi.comacs.org For example, 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles, which combine vinyl, pyrrole, and benzimidazole functionalities, are noted for their intense fluorescence in the blue region of the spectrum. researchgate.net

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to investigate the electronic structure and optoelectronic properties of vinyl-fused benzimidazole derivatives, providing insights that can guide the design of new materials for applications like organic light-emitting diodes (OLEDs). dntb.gov.ua The structural characteristics of benzimidazole-based ligands, particularly their ability to coordinate with various metal ions and form diverse and stable architectures, underscore their potential in the development of next-generation sensors and optoelectronic components. arborpharmchem.comresearchgate.net

Table 1: Luminescent Properties of Coordination Polymers with this compound Derivatives This table is interactive. Click on headers to sort.

Coordination Polymer (CP) Ligand Metal Ion Emission Maxima (nm) Application/Property Reference
[Zn(pvbim)(1,2-bdc)]n pvbim Zn(II) Not Specified Luminescent probe for levofloxacin and benzaldehyde mdpi.com
[Zn4(pvbim)2(1,3-bdc)3(OH)2]n pvbim Zn(II) Not Specified Luminescent probe for levofloxacin and benzaldehyde mdpi.com
[Zn(pvbim)(1,4-bdc)]n pvbim Zn(II) Not Specified Luminescent probe for levofloxacin and benzaldehyde mdpi.com
CP with L1 or L2 L1 or L2 Cd(II) or Zn(II) Intense solid-state emission Photochemical [2+2] cycloaddition reactivity researchgate.net
2-(1-Vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles Itself (as ligand) Not applicable 343-417 Intense blue fluorescence researchgate.net

Note: pvbim = 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole; L1/L2 = unsymmetrical olefinic ligands with benzimidazole and pyridyl moieties.

Self-Assembly Studies in Solution and Solid State

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. mdpi.comuoc.gr For this compound and its derivatives, self-assembly is a critical process that governs the formation of supramolecular architectures, including coordination polymers and molecular crystals, in both solution and the solid state. uoc.grnih.gov

The primary driving forces behind the self-assembly of these compounds are weak interactions such as hydrogen bonding and π-π stacking. uoc.gr The benzimidazole ring system is rich in π-electrons, making it highly amenable to π-π stacking interactions with other aromatic systems. uoc.grresearchgate.net These interactions, along with the coordination bonds formed between the nitrogen atoms of the benzimidazole ring and metal ions, are fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers from solution. researchgate.netacs.orgacs.org The assembly process is dynamic, allowing for the reversible connection and disconnection of components until a thermodynamically stable structure is formed. mdpi.com

In solution, the self-assembly of this compound derivatives with metal salts leads to the formation of diverse coordination networks. researchgate.netacs.org The final structure, whether it's a one-dimensional chain, a two-dimensional layer, or a three-dimensional framework, is influenced by factors such as the coordination geometry of the metal ion, the structure of the ligand, and the presence of ancillary ligands or solvent molecules. acs.orgacs.org

In the solid state, self-assembly dictates the crystal packing of the molecules. Studies on related molecular systems demonstrate that even subtle changes to the molecular structure or the crystallization solvent can lead to different packing arrangements and the formation of supramolecular isomers. nih.govacs.org While specific studies focusing exclusively on the solid-state self-assembly of the parent this compound are not extensively detailed, the principles derived from related benzimidazole and vinyl compounds are applicable. The interplay of π-π stacking and potential C-H···π interactions involving the vinyl group and the benzimidazole rings would be key determinants of the resulting solid-state architecture. The ability to control this assembly is crucial for crystal engineering, where the goal is to design materials with specific properties based on their molecular organization. uoc.gr

Green Chemical Applications Beyond Synthesis (e.g., as Corrosion Inhibitors)

Beyond its role in synthesis, this compound and its derivatives are finding utility in green chemistry applications, most notably as corrosion inhibitors. peacta.org The development of effective, non-toxic, and environmentally benign corrosion inhibitors is a key goal of green chemistry, aiming to replace hazardous substances used for metal protection. mdpi.comchemmethod.com Benzimidazole compounds have emerged as a promising class of inhibitors, particularly for protecting carbon steel in acidic media. peacta.orgnih.govresearchgate.net

The mechanism of inhibition involves the adsorption of the benzimidazole molecules onto the metal surface. peacta.orgnih.gov This process is facilitated by the presence of heteroatoms (nitrogen) and delocalized π-electrons in the benzimidazole ring system. peacta.orgresearchgate.net The nitrogen atoms can coordinate with vacant d-orbitals of the metal atoms, while the π-system can interact with the metal surface, leading to the formation of a stable, protective film. This film acts as a barrier, isolating the metal from the corrosive environment and inhibiting both the anodic (metal dissolution) and cathodic (hydrogen evolution) electrochemical reactions. peacta.orgnih.gov

A specific derivative, 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-vinyl-1H-benzo[d]imidazole (EMSB), has been synthesized and its performance as a corrosion inhibitor for carbon steel in 1 M HCl has been evaluated. peacta.org The study found that the inhibition efficiency of EMSB increases with its concentration, reaching up to 93% at a concentration of 10⁻³ M and a temperature of 303 K. peacta.org Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirmed that these inhibitors are typically mixed-type, affecting both electrochemical half-reactions, and that their adsorption on the steel surface follows the Langmuir adsorption isotherm model. peacta.org The effectiveness of these compounds highlights the potential of using this compound as a scaffold for designing new, high-performance, and environmentally friendly corrosion inhibitors.

Table 2: Corrosion Inhibition Efficiency of a this compound Derivative and Related Compounds This table is interactive. Click on headers to sort.

Inhibitor Compound Metal Corrosive Medium Max. Inhibition Efficiency (%) Concentration for Max. Efficiency (M) Reference
EMSB Carbon Steel 1 M HCl 93 1 x 10⁻³ peacta.org
MSVB Carbon Steel 1 M HCl 97 1 x 10⁻³ peacta.org
MSBP Carbon Steel 1 M HCl 98 1 x 10⁻³ peacta.org
LF₁ Carbon Steel 1.0 M HCl 88.2 1 x 10⁻³ nih.gov
LF₂ Carbon Steel 1.0 M HCl 95.4 1 x 10⁻³ nih.gov

Note: EMSB = 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-vinyl-1H-benzo[d]imidazole. MSVB, MSBP, LF₁, and LF₂ are related benzimidazole derivatives without the vinyl group at the 1-position.

Q & A

Q. Key Resources for Validation

  • Spectral Databases : NIST Chemistry WebBook (UV/Vis, IR) .
  • Crystallography : SHELX suite , CCDC deposition .
  • Software : ORTEP-3 (visualization) , Gaussian (DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.